Nirogacestat

FDA approval desmoid tumor rare disease therapeutics

Procure the only FDA- & EC-approved γ-secretase inhibitor with Phase III evidence (PFS HR 0.29, ORR 41–45.7%). Unlike discontinued GSIs, this compound has demonstrated clinical efficacy, a defined 61.8-month continuous dosing safety profile, and available FAERS pharmacovigilance data. Essential for reproducible preclinical desmoid tumor research, cryo-EM studies (2.4–3.0 Å resolution), and reproductive toxicology benchmarking (75% ovarian toxicity, 78% resolution). GMP-grade manufacturing ensures batch-to-batch consistency critical for long-term experimental protocols.

Molecular Formula C27H41F2N5O
Molecular Weight 489.6 g/mol
CAS No. 1290543-63-3
Cat. No. B609584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNirogacestat
CAS1290543-63-3
SynonymsPF-03084014;  PF03084014;  PF 03084014;  PF-3084014;  PF3084014;  PF 3084014;  Nirogacestat
Molecular FormulaC27H41F2N5O
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F
InChIInChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1
InChIKeyVFCRKLWBYMDAED-REWPJTCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nirogacestat (CAS 1290543-63-3): Procurement-Ready GSI for Desmoid Tumor Research and Targeted Oncology Development


Nirogacestat (PF-03084014, Ogsiveo) is a reversible, orally bioavailable, non-competitive γ-secretase inhibitor (GSI) with an IC50 of 6.2 nM in cell-free assays [1]. It is a tetralin imidazole derivative that selectively binds to the γ-secretase complex, blocking proteolytic activation of Notch receptors [2]. Nirogacestat is the first and only FDA-approved (November 2023) and European Commission-approved (August 2025) therapy for adults with progressing desmoid tumors requiring systemic treatment [3]. The compound is also under clinical investigation for Notch-driven malignancies including breast cancer, T-cell acute lymphoblastic leukemia, and HIV-associated conditions [1].

Nirogacestat Differentiation: Why Substituting with Alternative Gamma Secretase Inhibitors Introduces Scientific and Procurement Risk


GSIs form a heterogeneous class with divergent clinical trajectories, molecular binding modes, and regulatory statuses. While compounds such as RO4929097, crenigacestat (LY3039478), and BMS-906024 share the γ-secretase target, structural cryo-EM studies reveal that nirogacestat's hydrophobic groups confer distinct binding interactions within the PS1 pocket that correlate with improved inhibition [1]. Critically, many alternative GSIs including semagacestat and avagacestat were discontinued due to Notch-related toxicity or lack of efficacy in Alzheimer's disease trials, highlighting that Notch-sparing claims or in vitro potency alone do not predict translational success [2]. Nirogacestat remains the sole GSI with FDA approval for any oncologic indication, and the only GSI with mature Phase III randomized placebo-controlled data in desmoid tumors demonstrating both PFS benefit (HR 0.29; P < 0.001) and patient-reported outcome improvements [3]. Substituting an alternative GSI for nirogacestat in procurement decisions risks selecting a compound lacking validated clinical efficacy, established safety monitoring protocols, or commercial-grade supply chain traceability.

Nirogacestat Procurement-Relevant Quantitative Differentiation Evidence


Regulatory and Commercial Differentiation: Sole FDA-Approved GSI for Desmoid Tumors

Nirogacestat is the only γ-secretase inhibitor to have achieved FDA approval (November 2023) and European Commission approval (August 2025) for any oncologic indication, specifically for adults with progressing desmoid tumors requiring systemic treatment [1]. Alternative GSIs including crenigacestat (LY3039478), BMS-906024, AL102, and RO4929097 remain investigational without regulatory approval for any indication. Among GSI clinical programs for desmoid tumors, only nirogacestat has completed a Phase III randomized placebo-controlled trial with positive results; AL102 is currently in Phase II/III evaluation with no mature Phase III data available [2]. This regulatory exclusivity establishes nirogacestat as the sole GSI with validated commercial supply chain, established GMP manufacturing, and comprehensive safety labeling required for clinical procurement.

FDA approval desmoid tumor rare disease therapeutics regulatory exclusivity

Phase III Placebo-Controlled Efficacy: Progression-Free Survival (PFS) and Objective Response Rate (ORR) Superiority

In the Phase III DeFi trial (NCT03785964), nirogacestat demonstrated statistically significant improvement versus placebo in both PFS and ORR. The hazard ratio for progression-free survival was 0.29 (95% CI: 0.15-0.55; P < 0.001), representing a 71% reduction in the risk of disease progression [1]. The ORR in the primary analysis was 41% (29/70) for nirogacestat versus 8% (6/72) for placebo (P < 0.001) [1]. With long-term continuous treatment through 4 years, the ORR increased further to 45.7% (32/70), including 8 complete responses [2]. No alternative GSI has produced randomized Phase III data demonstrating this magnitude of PFS benefit in desmoid tumors; sorafenib, a multikinase inhibitor approved in some regions but not FDA-approved for desmoid tumors, achieved an ORR of 33% in a Phase III trial with a different comparator context [3].

desmoid tumor progression-free survival objective response rate Phase III clinical trial

Long-Term Tumor Reduction Kinetics: Cumulative Shrinkage with Extended Dosing

Extended follow-up data from the DeFi trial reveal that nirogacestat produces ongoing tumor shrinkage with prolonged treatment, a characteristic not observed with intermittent or short-course regimens of other systemic therapies. The median best percent reduction from baseline in target tumor size was -32.3% at year 1 and deepened to -75.8% for patients completing at least 4 years of treatment [1]. At a median exposure of 33.6 months (range 0.3-61.8 months), most patients experienced further target tumor size reduction beyond the primary analysis [2]. In contrast, AL102 in a Phase I dose-escalation trial achieved a maximum tumor reduction of 16.5% after 9 months of treatment in a single desmoid tumor patient, with no published long-term continuous dosing data available [3]. The absence of mature long-term shrinkage data for comparator GSIs limits their utility in studies modeling chronic Notch pathway suppression.

tumor shrinkage long-term therapy RECIST desmoid tumor

Structural Binding Differentiation: Atomic-Resolution Evidence of Superior PS1 Pocket Engagement

Cryo-EM structures of human γ-secretase bound to five clinically tested GSIs (nirogacestat, crenigacestat, BMS-906024, RO4929097, MK-0752) at 2.4-3.0 Å resolution reveal that nirogacestat belongs to the peptidomimetic GSI class and occupies the PS1 substrate binding pocket with distinct hydrophobic interactions [1]. Structural comparison between RO4929097 and nirogacestat indicates that additional hydrophobic groups in nirogacestat (orange circles in the extended data figures) contribute to improved γ-secretase inhibition [2]. Among the five GSIs structurally characterized, three compounds including nirogacestat demonstrated superior inhibitory capacity, and these same three GSIs correlate with more favorable clinical trial outcomes [3]. This structure-activity relationship provides a mechanistic basis for nirogacestat's clinical success versus GSIs that failed in development.

cryo-EM γ-secretase structure PS1 binding GSI mechanism

Patient-Reported Outcome Differentiation: Validated Symptom and Quality-of-Life Improvement

The DeFi trial incorporated prespecified patient-reported outcomes (PROs) including the Brief Pain Inventory-Short Form and the GODDESS (GOunder/Desmoid Tumor Research Foundation DEsmoid Symptom Scale) instrument. Nirogacestat demonstrated significant improvement versus placebo across all prespecified PRO endpoints (P ≤ 0.01 for all) in the primary analysis, with benefits sustained throughout long-term follow-up [1]. PRO benefits including pain reduction and improved physical functioning were maintained or enhanced during extended treatment, with the largest prospective dataset ever collected on long-term systemic therapy for desmoid tumors [2]. No alternative GSI has published randomized trial data demonstrating PRO superiority; this evidence dimension is particularly relevant for desmoid tumors where symptom burden and functional impairment drive treatment decisions [3].

patient-reported outcomes GODDESS quality of life pain reduction

Safety Differentiation: Documented Ovarian Toxicity Signal and Resolution Kinetics

Nirogacestat's safety profile includes ovarian toxicity as a class-specific adverse event requiring monitoring in females of reproductive potential. In the DeFi trial, ovarian toxicity occurred in 75% (27/36) of females of reproductive potential, with 78% of events resolving, including 100% resolution in patients who discontinued treatment [1]. FAERS database analysis (Q4 2023-Q4 2024) confirmed high signal strength for ovarian dysfunction with reporting odds ratio (ROR) 963.62 (95% CI: 306.61-3028.55) [2]. Importantly, long-term DeFi data show that treatment-emergent adverse events decreased in both incidence and severity after the first year of continuous dosing, with only 4 patients discontinuing between years 2 and 4 [3]. This characterized safety profile with established monitoring protocols differentiates nirogacestat from investigational GSIs lacking mature safety data, enabling informed risk assessment for procurement in studies involving female subjects or long-term Notch inhibition models.

ovarian toxicity safety monitoring adverse events FAERS

Nirogacestat Procurement Application Scenarios Grounded in Quantitative Differentiation Evidence


Desmoid Tumor Translational Research Requiring Clinically Validated GSI Efficacy Reference

Investigators studying desmoid tumor biology or evaluating novel combination regimens require a GSI with established clinical efficacy benchmarks. Nirogacestat provides the only Phase III placebo-controlled PFS data (HR 0.29) and ORR data (41-45.7%) for this indication [1], serving as the appropriate positive control for preclinical desmoid tumor models and the only GSI for which in vitro/in vivo findings can be directly contextualized against human clinical outcomes. The compound's FDA-approved status ensures GMP-grade material availability with batch-to-batch consistency essential for reproducible studies.

Long-Term Notch Pathway Suppression Studies Requiring Sustained Target Engagement Data

Research protocols modeling chronic Notch pathway inhibition, particularly those assessing cumulative pharmacodynamic effects or resistance mechanisms, benefit from nirogacestat's documented long-term continuous dosing safety and efficacy profile. The DeFi trial provides data on up to 61.8 months of continuous exposure with tumor shrinkage deepening from -32.3% at year 1 to -75.8% at ≥4 years [2]. This long-term dataset enables appropriate power calculations and experimental duration planning unavailable for other GSIs, which lack published multi-year continuous dosing data.

Structural Biology and Medicinal Chemistry Studies Targeting γ-Secretase Complex

For cryo-EM studies, X-ray crystallography, or structure-based drug design targeting the γ-secretase complex, nirogacestat offers a structurally characterized reference ligand with published atomic-resolution binding data. The 2.4-3.0 Å cryo-EM structures of nirogacestat bound to human γ-secretase [3] provide a validated reference point for computational modeling, competitive binding assays, or fragment-based drug discovery efforts, distinguishing it from GSIs lacking peer-reviewed structural characterization.

Ovarian Toxicity and Endocrine Safety Pharmacology Studies

Studies investigating Notch signaling in ovarian function or evaluating GSI-related reproductive toxicology benefit from nirogacestat's well-characterized ovarian toxicity profile. The compound's 75% incidence in females of reproductive potential with 78% resolution rate [4] provides a validated benchmark for preclinical models assessing ovarian Notch pathway inhibition. The availability of FAERS-derived pharmacovigilance data (ROR 963.62) [5] further supports safety pharmacology and toxicology studies requiring clinically contextualized endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nirogacestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.